2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
CAS No.: 898778-76-2
Cat. No.: VC2528243
Molecular Formula: C14H10F2O3S
Molecular Weight: 296.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898778-76-2 |
|---|---|
| Molecular Formula | C14H10F2O3S |
| Molecular Weight | 296.29 g/mol |
| IUPAC Name | (2,4-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
| Standard InChI | InChI=1S/C14H10F2O3S/c15-8-1-2-9(10(16)7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 |
| Standard InChI Key | CAQNEKTWFACEBQ-UHFFFAOYSA-N |
| SMILES | C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=C(C=C3)F)F |
| Canonical SMILES | C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=C(C=C3)F)F |
Introduction
Chemical Identity and Physical Properties
2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is characterized by its distinct chemical structure and several identifiable physical and chemical properties that make it valuable for research purposes.
Structural Identification
The compound's primary structural feature is its thiophene ring substituted with two key functional groups: a 2,4-difluorobenzoyl group and a 1,3-dioxolan-2-yl group. This arrangement creates a molecule with multiple potential reaction sites and distinctive three-dimensional characteristics.
The compound can be identified through several standard chemical identifiers, as summarized in Table 1:
Table 1: Structural Identifiers of 2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
| Identifier Type | Value |
|---|---|
| CAS No. | 898778-76-2 |
| IUPAC Name | (2,4-difluorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
| Molecular Formula | C14H10F2O3S |
| Molecular Weight | 296.29 g/mol |
| Standard InChI | InChI=1S/C14H10F2O3S/c15-8-1-2-9(10(16)7-8)13(17)11-3-4-12(20-11)14-18-5-6-19-14/h1-4,7,14H,5-6H2 |
| Standard InChIKey | CAQNEKTWFACEBQ-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=C(C=C3)F)F |
| PubChem Compound ID | 24723522 |
The structural information provided in these identifiers allows researchers to accurately identify and reference the compound in scientific literature and chemical databases.
Physical and Chemical Properties
The physical and chemical properties of 2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene are essential for understanding its behavior in different experimental conditions and potential applications. Table 2 summarizes the key physical properties:
Table 2: Physical and Chemical Properties of 2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
| Property | Value | Note |
|---|---|---|
| Physical State | Solid | At standard conditions |
| Boiling Point | 451.5±45.0 °C | Predicted value |
| Density | 1.404±0.06 g/cm³ | Predicted value |
| Purity (Commercial) | 97.0% | As previously available from suppliers |
These properties are primarily computational predictions rather than experimentally determined values, which is common for specialized research compounds with limited commercial production .
Structural Features and Chemical Reactivity
The chemical structure of 2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene contains several key functional groups that determine its reactivity and potential applications in chemical research.
Key Functional Groups
The compound contains three primary structural components that define its chemical behavior:
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Thiophene Ring: A five-membered aromatic heterocycle containing one sulfur atom, which provides electron-rich sites for potential reactions.
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2,4-Difluorobenzoyl Group: The presence of two fluorine atoms at the 2 and 4 positions of the benzoyl group creates an electron-withdrawing effect that influences the reactivity of the carbonyl group.
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1,3-Dioxolan-2-yl Group: This cyclic acetal moiety provides protection for an aldehyde functionality, suggesting the compound may serve as an intermediate in multi-step organic syntheses.
The combination of these structural elements creates a molecule with multiple reaction sites and unique electronic properties that make it valuable for specialized chemical research applications.
Applications and Research Interest
2-(2,4-Difluorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has attracted attention in several fields of chemical research due to its unique structural features and potential reactivity.
Medicinal Chemistry Applications
The compound is of interest in medicinal chemistry research for several reasons:
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Potential Biological Activity: The presence of the difluorobenzoyl and dioxolane groups may enhance binding affinity and specificity toward biological targets such as enzymes and receptors.
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Antifungal Research: Related compounds have shown antifungal properties, particularly against filamentous fungi, suggesting this compound may have similar potential applications.
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Synthetic Intermediate: The protected aldehyde functionality (in the form of the dioxolane group) suggests the compound may serve as an intermediate in the synthesis of more complex bioactive molecules.
Materials Science Applications
The thiophene backbone, combined with the fluorinated aromatic ring, creates a molecule with potential applications in materials science:
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Electronic Materials: Thiophene-based compounds are often used in conductive polymers and organic electronics.
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Fluorinated Materials: The difluoro substitution pattern may contribute to unique material properties, including altered solubility, thermal stability, and intermolecular interactions.
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